1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one
Brand Name: Vulcanchem
CAS No.: 1601096-48-3
VCID: VC3114837
InChI: InChI=1S/C12H24N2O/c1-3-10(2)8-12(15)14-6-4-11(9-13)5-7-14/h10-11H,3-9,13H2,1-2H3
SMILES: CCC(C)CC(=O)N1CCC(CC1)CN
Molecular Formula: C12H24N2O
Molecular Weight: 212.33 g/mol

1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one

CAS No.: 1601096-48-3

Cat. No.: VC3114837

Molecular Formula: C12H24N2O

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one - 1601096-48-3

Specification

CAS No. 1601096-48-3
Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
IUPAC Name 1-[4-(aminomethyl)piperidin-1-yl]-3-methylpentan-1-one
Standard InChI InChI=1S/C12H24N2O/c1-3-10(2)8-12(15)14-6-4-11(9-13)5-7-14/h10-11H,3-9,13H2,1-2H3
Standard InChI Key NGCLDMUNLJGEIT-UHFFFAOYSA-N
SMILES CCC(C)CC(=O)N1CCC(CC1)CN
Canonical SMILES CCC(C)CC(=O)N1CCC(CC1)CN

Introduction

Chemical Structure and Properties

1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one is characterized by a piperidine ring substituted with an aminomethyl group at the 4-position, connected to a 3-methylpentan-1-one moiety. This structural arrangement contributes to its unique physicochemical properties and potential biological activities.

Physical and Chemical Properties

The compound exhibits specific physicochemical characteristics that are summarized in Table 1.

Table 1: Physicochemical Properties of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one

PropertyValue
Molecular FormulaC₁₂H₂₄N₂O
Molecular Weight212.33 g/mol
CAS Number1601096-48-3
IUPAC Name1-[4-(aminomethyl)piperidin-1-yl]-3-methylpentan-1-one
InChI KeyNGCLDMUNLJGEIT-UHFFFAOYSA-N
Canonical SMILESCCC(C)CC(=O)N1CCC(CC1)CN
AppearanceCrystalline solid
PurityTypically ≥95%

The compound contains two nitrogen atoms which can serve as hydrogen bond acceptors, while the amino group can function as a hydrogen bond donor. The ketone functionality provides an additional hydrogen bond acceptor site, contributing to the compound's potential for molecular interactions.

Synthesis and Preparation Methods

Several synthetic approaches can be utilized to prepare 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one, drawing on established methodologies for similar piperidine derivatives.

General Synthetic Route

A common synthetic pathway involves the coupling of appropriately functionalized piperidine derivatives with activated acyl compounds. The general synthesis typically follows these steps:

  • Preparation of 4-(aminomethyl)piperidine or its protected derivative

  • Acylation with 3-methylpentanoyl chloride or an activated ester

  • Deprotection if necessary to reveal the primary amine

Specific Synthetic Approaches

Based on similar compounds reported in literature, the synthesis could be accomplished through methods analogous to those used for related piperidinyl ketones . One potential route leverages the reaction of 4-(aminomethyl)piperidine with 3-methylpentanoic acid using standard coupling reagents such as EDC/HOBt or DCC.

Another approach might involve the preparation of the 4-aminomethylpiperidine scaffold through reductive amination, as described for structurally similar compounds :

Table 2: Potential Synthetic Intermediates and Reagents

Intermediate/ReagentRole in Synthesis
4-Piperidone monohydrateStarting material for piperidine scaffold
Bis(trifluoroacetoxy)iodobenzeneReagent for Curtius rearrangement to install amine
NaBH(OAc)₃Reducing agent for reductive amination
3-Methylpentanoyl chlorideAcylating agent for introducing the acyl group
Boc₂OProtecting group reagent for amine protection

Biochemical and Pharmacological Properties

Research into the biological activity of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one suggests it may have specific biochemical interactions that could be therapeutically relevant.

Target Interactions

One significant potential target of this compound is Serine/threonine-protein kinase Chk1. This kinase plays a critical role in cell cycle regulation and DNA damage response, particularly at the G2/M checkpoint. Inhibition of Chk1 could disrupt these pathways, potentially leading to:

  • Altered cell cycle progression

  • Impaired DNA repair mechanisms

  • Modified cellular responses to genotoxic stress

Structure-Activity Relationships

The structural features of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one can be analyzed in comparison with related compounds to understand its potential activity profile. The aminomethyl substituent at the 4-position of the piperidine ring may confer specific binding properties, particularly through hydrogen bonding interactions with target proteins .

Similar piperidine derivatives have shown varying degrees of activity against neurotransmitter transporters and kinases, suggesting this compound may exhibit comparable pharmacological profiles .

Research Applications

1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one has several potential applications in research settings.

Kinase Inhibition Studies

As a potential Chk1 inhibitor, this compound could serve as a valuable tool for studying cell cycle regulation and DNA damage response pathways. Researchers could utilize it to investigate:

  • G2/M checkpoint control mechanisms

  • DNA repair pathways in various cell types

  • Cancer cell sensitivity to DNA-damaging therapies

Structure-Based Drug Design

The compound's structural features make it a potential scaffold for medicinal chemistry efforts aimed at developing more selective kinase inhibitors. Through systematic modification of the core structure, researchers could develop derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Comparative Analysis with Related Compounds

Understanding the properties of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one in relation to similar compounds provides valuable insights into its potential applications and activities.

Comparison with Piperidine-Based Compounds

Several structurally related compounds provide a basis for comparison:

Table 3: Comparison with Related Compounds

CompoundMolecular WeightKey Structural DifferencesPotential Biological Activity
1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one212.33 g/molReference compoundPotential Chk1 inhibitor
1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one198.31 g/molLacks methylene bridge between piperidine and amineMay have altered binding profile due to different spatial arrangement of the amine
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone238.35 g/molContains thiophene ring instead of aliphatic chainDifferent electronic properties and potential for additional interactions
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-oneSimilar MW, different structureContains pyrrolidine instead of piperidine; has aromatic ringKnown to inhibit dopamine and norepinephrine transporters

The comparative analysis reveals that subtle structural modifications can significantly impact the biochemical properties and target selectivity of these compounds .

Chemical Reactivity and Stability

The chemical structure of 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one suggests certain reactivity patterns that may be relevant to its handling, storage, and potential metabolism.

Functional Group Reactivity

The compound contains several reactive functional groups:

  • Primary amine (aminomethyl group): Susceptible to nucleophilic reactions, can form imines, amides, and participate in reductive amination

  • Tertiary amine (piperidine nitrogen): Can act as a base or nucleophile, and may undergo quaternization

  • Ketone group: Can participate in nucleophilic addition reactions, including reduction to alcohols and condensation reactions

Stability Considerations

The presence of both basic and nucleophilic centers suggests potential stability issues under certain conditions:

  • Acidic conditions may lead to protonation of the amines

  • Oxidizing conditions might affect the tertiary amine

  • The compound may be sensitive to moisture and air oxidation

  • Long-term storage should typically be under inert atmosphere and refrigerated conditions

Future Research Directions

Research involving 1-(4-(Aminomethyl)piperidin-1-yl)-3-methylpentan-1-one is likely to evolve in several promising directions.

Medicinal Chemistry Optimization

Structure-activity relationship studies could lead to optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Specific modifications might include:

  • Substitution on the piperidine ring

  • Modification of the aminomethyl group

  • Variations in the acyl chain structure

  • Introduction of additional functional groups to enhance target interactions

Biological Pathway Elucidation

Further research into the specific biological pathways affected by this compound could yield valuable insights into cell cycle regulation and DNA damage response mechanisms. This might involve:

  • Detailed mechanistic studies of Chk1 inhibition

  • Exploration of effects on specific cancer cell lines

  • Investigation of combinatorial approaches with established therapies

  • Proteomic and transcriptomic analyses to identify additional targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator